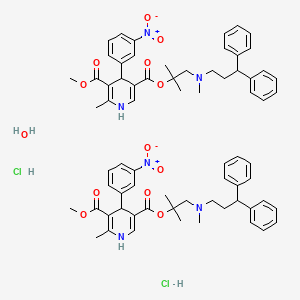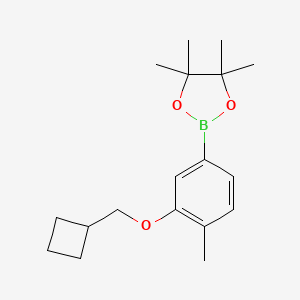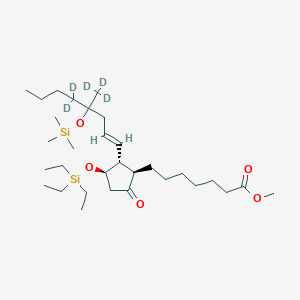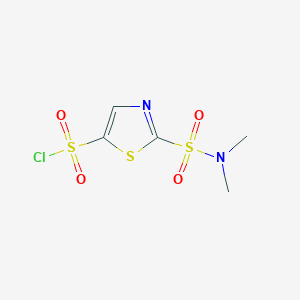
Lercanidipine hcl hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lercanidipine hydrochloride hemihydrate is a calcium channel blocker of the dihydropyridine class, primarily used in the management of hypertension. It is marketed under various commercial names, including Zanidip. This compound is known for its efficacy in lowering blood pressure by relaxing the blood vessels so blood can flow more easily.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lercanidipine hydrochloride hemihydrate is synthesized through a multi-step chemical process that involves the reaction of 3,3-diphenylpropylamine with methyl acrylate, followed by several other chemical reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of lercanidipine hydrochloride hemihydrate is carried out in large reactors under stringent conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lercanidipine hydrochloride hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve the desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different substituents on the compound.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.
Applications De Recherche Scientifique
Lercanidipine hydrochloride hemihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.
Biology: Research on its effects on cellular calcium channels and its potential use in treating other cardiovascular conditions.
Medicine: It is extensively studied for its antihypertensive properties and its role in managing hypertension.
Industry: Its production and formulation are of interest in the pharmaceutical industry for developing new antihypertensive drugs.
Mécanisme D'action
Lercanidipine hydrochloride hemihydrate exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone.
Comparaison Avec Des Composés Similaires
Amlodipine
Nifedipine
Felodipine
Verapamil
Diltiazem
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C70H82Cl2N6O13 |
|---|---|
Poids moléculaire |
1286.3 g/mol |
Nom IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/2C35H39N3O6.2ClH.H2O/c2*1-24-31(34(40)43-5)32(27-17-12-18-28(21-27)38(41)42)30(22-36-24)33(39)44-35(2,3)23-37(4)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;;;/h2*6-18,21-22,29,32,36H,19-20,23H2,1-5H3;2*1H;1H2 |
Clé InChI |
XHYVXSOMAJJHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)










![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)


